![molecular formula C13H17FN4 B2913014 5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole CAS No. 2097937-55-6](/img/structure/B2913014.png)
5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole
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Overview
Description
“5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole” is a compound that contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This compound also contains a piperazine ring and a fluorine atom . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Fluorine is a chemical element with the symbol F and atomic number 9. It is the lightest halogen and exists as a highly toxic pale yellow diatomic gas at standard conditions .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of fluorinated carboxylic acids and pyridinediamines . This method is high-yielding (54%–99%) with a broad scope and is operationally simple with potential application to parallel synthesis .Molecular Structure Analysis
The molecular structure of “5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole” is characterized by a benzimidazole core, a piperazine ring, and a fluorine atom . The benzimidazole core is a fused aromatic ring that consists of a benzene ring fused to an imidazole ring . The piperazine ring is a six-membered ring with two nitrogen atoms at opposite positions . The fluorine atom is attached to the benzimidazole core .Scientific Research Applications
- Application : Researchers have identified a novel series of 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides as high-affinity ligands for the D3 receptor. These ligands hold potential for treating depression, schizophrenia, substance use disorder, inflammatory diseases, and Parkinson’s disease .
- Application : Researchers have synthesized novel indolyl and oxochromenyl xanthenone derivatives. Molecular docking studies suggest their potential as anti-HIV-1 agents .
- Application : N-heterocyclic carbenes (NHCs) serve as ligands and organocatalysts. A recent study developed an NHC-catalyzed protocol for synthesizing 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines .
- Application : Researchers tested the cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl)benzimidazole derivatives. Solutions above 50 µM precipitated, indicating potential cytotoxic effects .
- Application : Acute and chronic cocaine exposure increases D3 receptor expression in the nucleus accumbens. This brain region is critical for cognitive processing and behaviors associated with cocaine use disorder (CUD) .
Dopamine D3 Receptor Ligands
Anti-HIV-1 Activity
Imidazole Synthesis
Cytotoxicity Studies
Cocaine Addiction Research
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, ache, and inhibit its activity . This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
This pathway is involved in various cognitive functions, including learning and memory .
Pharmacokinetics
Similar compounds have been shown to exhibit various pharmacokinetic properties
Result of Action
Based on the action of similar compounds, it could potentially enhance cholinergic neurotransmission, which could have various effects on cognitive function .
properties
IUPAC Name |
5-fluoro-1-(2-piperazin-1-ylethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4/c14-11-1-2-13-12(9-11)16-10-18(13)8-7-17-5-3-15-4-6-17/h1-2,9-10,15H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUSCUMVKNUKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=NC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole |
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